molecular formula C21H18N4O2S B3481299 2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide

2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide

Cat. No. B3481299
M. Wt: 390.5 g/mol
InChI Key: SCHYNPHXJBTOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. It belongs to the class of quinolinecarboxamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and receptors involved in cancer, inflammation, and Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the formation of amyloid-beta plaques in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide in lab experiments include its potential applications in cancer, inflammation, and Alzheimer's disease research. However, its limitations include its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide. These include:
1. Investigation of its potential applications in other diseases such as diabetes and cardiovascular diseases.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Exploration of its mechanism of action to identify new targets for drug development.
4. Investigation of its potential applications in combination therapy with other drugs.
5. Development of new formulations to improve solubility and bioavailability.
In conclusion, 2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide has been reported to have potential applications in scientific research. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-3-27-15-10-8-14(9-11-15)19-12-17(16-6-4-5-7-18(16)22-19)20(26)23-21-25-24-13(2)28-21/h4-12H,3H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHYNPHXJBTOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
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2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
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2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
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2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
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2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
Reactant of Route 6
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2-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide

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